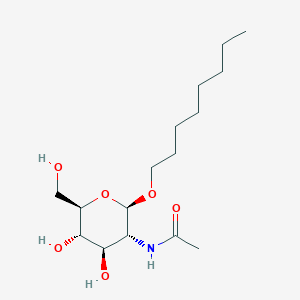

辛基2-乙酰氨基-2-脱氧-β-D-吡喃葡萄糖苷

描述

Synthesis Analysis

The synthesis of Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside and its derivatives involves multiple steps, including regioisomeric monophosphates and NMR characterization to identify distinct shifts in the nucleus at substituted sites, indicating the specificity of phosphorylation reactions (Rabuka & Hindsgaul, 2002). Additionally, the synthesis from methyl 2-acetamido-2-deoxy-5,6-O-isopropylidene-β-d-glucofuranoside showcases the complexity of achieving the desired compound through sequential chemical modifications (Hasegawa et al., 1978).

Molecular Structure Analysis

Studies on the molecular structure of Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside derivatives have provided insights into their conformational preferences and the effects of substitution on the ring structure. For example, the crystal structure analysis of related molecules has revealed how ring distortions and the amide bond conformation contribute to the molecule's stability and reactivity (Hu et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside are indicative of its reactivity, particularly in glycosylation processes that are essential for synthesizing complex glycoconjugates. These processes underscore the compound's utility as a building block in the synthesis of biologically relevant molecules (Pavliak & Kováč, 1991).

Physical Properties Analysis

The physical properties of Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside derivatives, such as solubility, surface tension, and thermal stability, have been studied to understand their behavior in various environments. These properties are crucial for their potential application in industrial processes, such as surfactant production, where solubility and stability play significant roles (Ji et al., 2017).

Chemical Properties Analysis

The chemical properties, including the reactivity of Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside in enzymatic and non-enzymatic reactions, highlight its versatility. Studies on its hydrolysis by egg-white lysozyme and its role as a substrate or inhibitor in enzymatic reactions offer insights into its biochemical significance and potential therapeutic applications (Zehavi & Jeanloz, 1968).

科学研究应用

合成与表征: 辛基2-乙酰氨基-2-脱氧-β-D-吡喃葡萄糖苷已经合成并以各种形式表征。例如,Rabuka和Hindsgaul (2002)合成了并表征了该化合物的六个区域异构单磷酸酯,提供了对其结构性质的见解 (Rabuka & Hindsgaul, 2002).

表面活性剂性质: 该化合物的衍生物,如烷氧基乙基2-乙酰氨基-2-脱氧-α-D-吡喃葡萄糖苷,已被发现可以提高水溶性和保持表面活性。这使得它们成为各种应用的有前途的表面活性剂,正如Ji等人(2017年)所表明的 (Ji et al., 2017).

糖苷键的选择性裂解: 该化合物已用于研究中以实现多糖中糖苷键的选择性裂解。Dmitrieve等人(1973年)使用苄基2-乙酰氨基-2-脱氧-3-O-β-D-半乳吡喃糖苷衍生物证明了这一点 (Dmitrieve et al., 1973).

抑制性质: 研究还探讨了辛基2-乙酰氨基-2-脱氧-β-D-吡喃葡萄糖苷衍生物的抑制性质。例如,Bedi等人(1978年)合成了对硝基苯基2-脱氧-2-(硫代乙酰氨基)-β-D-吡喃葡萄糖苷作为2-乙酰氨基-2-脱氧-β-D-葡萄糖苷酶的抑制剂 (Bedi et al., 1978).

抗肿瘤活性: 该化合物已被研究其在抗肿瘤活性中的潜力。Myszka等人(2003年)报道,源自该化合物的薯蓣皂苷糖苷显示出有希望的抗肿瘤活性,特别是在诱导B细胞慢性白血病凋亡方面 (Myszka et al., 2003).

在疫苗开发中的应用: 该化合物已被用于合成寡糖结构,有助于疫苗的开发。例如,Kosma等人(1990年)合成了衣原体的属特异性脂多糖表位的四糖,为新型疫苗的开发开辟了途径 (Kosma et al., 1990).

脂肪酶催化的反应: 该化合物一直是涉及脂肪酶催化反应的研究主题。Mendes等人(2008年)证明了该化合物全O-乙酰化衍生物的区域选择性单水解,该衍生物由固定化脂肪酶催化 (Mendes et al., 2008).

属性

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO6/c1-3-4-5-6-7-8-9-22-16-13(17-11(2)19)15(21)14(20)12(10-18)23-16/h12-16,18,20-21H,3-10H2,1-2H3,(H,17,19)/t12-,13-,14-,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLKQDFJNOXCNT-OXGONZEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

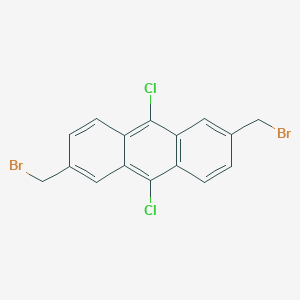

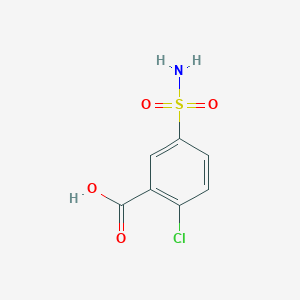

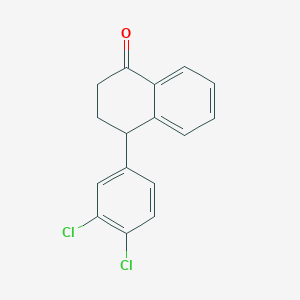

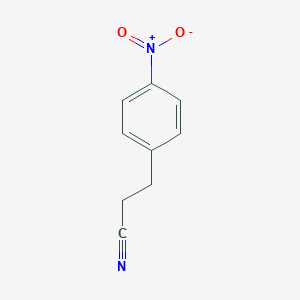

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

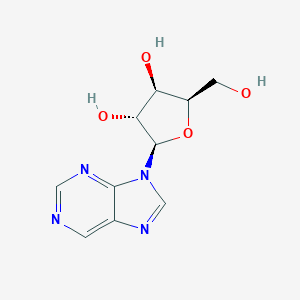

![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B15388.png)